2-Fluoro-6-nitrobenzonitrile
Overview
Description
2-Fluoro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2 and a molecular weight of 166.11 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a nitrile group. This compound appears as a yellow crystalline powder and is insoluble in water but soluble in organic solvents such as chloroform and acetone . It is used as an intermediate in the synthesis of various chemicals, including pesticides and high explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-nitrobenzonitrile can be synthesized by reacting 2-fluoro-6-nitroaniline with a basic fluorinating agent . Another method involves the reaction of 2-fluoro-6-nitrobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . The reaction conditions typically require an inert atmosphere, such as nitrogen, to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process includes the careful handling of reagents and maintaining specific temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and cyano groups activates the aromatic ring towards nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products Formed
Reduction: 2-Fluoro-6-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-nitrobenzonitrile has several scientific research applications:
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides, high explosives, and fluorescent dyes.
Mechanism of Action
The mechanism of action for 2-Fluoro-6-nitrobenzonitrile often involves nucleophilic aromatic substitution reactions. The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack, facilitating the substitution of the fluorine atom by various nucleophiles. This activation is crucial for its reactivity and subsequent transformations in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2,4-dinitrobenzene: Similar structure but with an additional nitro group.
2-Fluoro-4-nitrobenzonitrile: Similar structure with the nitro group in a different position.
2-Chloro-6-nitrobenzonitrile: Similar structure with chlorine instead of fluorine.
Uniqueness
2-Fluoro-6-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes. The presence of both electron-withdrawing groups enhances its activation towards nucleophilic aromatic substitution, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-fluoro-6-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMTOMVCPKOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439894 | |
Record name | 2-fluoro-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143306-27-8 | |
Record name | 2-fluoro-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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